5-Bromobenzo[c]thiophene

Materials Science Organic Electronics Conjugated Polymers

This 5-Bromobenzo[c]thiophene offers the unique benzo[c]thiophene core, distinct from common benzo[b] isomers. Its thermodynamically less stable scaffold enables lower bandgap materials (e.g., 1.0 eV PBcT) for NIR/OLED applications. The 5-bromo position ensures regioselective cross-coupling for precise molecular architecture. Procure this essential building block to access distinct electronic properties for advanced materials R&D.

Molecular Formula C8H5BrS
Molecular Weight 213.09
CAS No. 133150-64-8
Cat. No. B1147249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[c]thiophene
CAS133150-64-8
Molecular FormulaC8H5BrS
Molecular Weight213.09
Structural Identifiers
SMILESC1=CC2=CSC=C2C=C1Br
InChIInChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[c]thiophene (CAS 133150-64-8) Sourcing and Structural Baseline


5-Bromobenzo[c]thiophene (CAS 133150-64-8) is a heterocyclic building block consisting of a benzene ring fused to the 'c' side of a thiophene ring, with a bromine atom substituted at the 5-position [1]. With a molecular formula of C8H5BrS and a molecular weight of 213.09 g/mol , it is commercially available with a typical purity of 95% . The core benzo[c]thiophene scaffold is structurally distinct from the more common benzo[b]thiophene isomer [2], a feature that fundamentally dictates its unique electronic properties and reactivity profile in materials science and organic synthesis.

Why 5-Bromobenzo[c]thiophene (133150-64-8) Cannot Be Interchanged with Generic Benzothiophenes


The procurement of 5-Bromobenzo[c]thiophene over a common benzothiophene isomer is not a matter of simple substitution but a fundamental choice of scaffold chemistry. The benzo[c]thiophene core is thermodynamically less stable than its benzo[b] counterpart, a consequence of its higher resonance energy (184 kJ/mol) . This inherent instability translates into a unique electronic structure, enabling lower bandgap materials and distinct reactivity pathways [REFS-2, REFS-3]. The specific 5-bromo substitution pattern is critical for regioselective cross-coupling reactions; alternative isomers or unsubstituted cores will direct C-C bond formation to different positions, leading to different final molecular architectures and potentially undermining the desired material or biological properties [3].

Quantitative Differentiation of 5-Bromobenzo[c]thiophene (133150-64-8) Against Key Comparators


Core Scaffold Stability and Electronic Implications: Benzo[c] vs. Benzo[b]thiophene

The target compound's core, benzo[c]thiophene, exhibits a significant difference in thermodynamic stability compared to its widely used isomer, benzo[b]thiophene. This is quantified by its higher resonance energy of 184 kJ/mol . This energetic difference is a primary driver for the scaffold's ability to form polymers with exceptionally low optical bandgaps, a property not accessible with the more stable benzo[b]thiophene core [REFS-2, REFS-3].

Materials Science Organic Electronics Conjugated Polymers

Impact of Substituents on Polymer Doping Potentials: Halogenated Benzo[c]thiophenes

While direct data for the 5-bromo derivative is unavailable, a cross-study comparison of halogenated benzo[c]thiophenes reveals the profound impact of substituents on n-doping potentials. For poly(5,6-dichlorobenzo[c]thiophene), n-doping begins at –0.2 V, which is a shift of more than +0.8 V compared to unsubstituted polybenzo[c]thiophene [1]. The electron-withdrawing nature of bromine, which is stronger than chlorine, is expected to induce an even greater positive shift in the n-doping potential for polymers derived from 5-bromobenzo[c]thiophene, bringing the n-doping process into a more accessible electrochemical window.

Electrochromic Polymers Conducting Polymers Electropolymerization

Regioselective Cross-Coupling: The Strategic Value of 5-Bromo Substitution

The position of the bromine atom on the benzo[c]thiophene core dictates the site of functionalization in palladium-catalyzed cross-coupling reactions. Research on thiophene and benzothiophene derivatives demonstrates that a bromine substituent at the 2-position can act as a blocking group, enabling regioselective C–H arylation at the 5-position [1]. Conversely, a 3-bromo substituent can facilitate unique domino C–N coupling/annulation pathways [2]. Therefore, 5-bromobenzo[c]thiophene is specifically required for building blocks where functionalization at the 5-position of the benzo[c]thiophene core is the synthetic objective.

Organic Synthesis C-H Activation Cross-Coupling

Physical Properties and Handling: Benchmarking Commercial Availability

The physical state and purity of 5-bromobenzo[c]thiophene are practical differentiators for procurement. With a melting point of 46-47°C [REFS-1, REFS-2], it is a solid at standard storage temperatures (2-8°C), unlike many lower molecular weight thiophene building blocks that are liquids, which can simplify handling and purification. It is commercially available at a standard purity of 95% from multiple vendors . The compound is light-sensitive, requiring storage in dark, dry conditions to maintain stability and purity over time [1].

Chemical Procurement Inventory Management Synthesis Planning

Validated Application Scenarios for 5-Bromobenzo[c]thiophene (133150-64-8)


Synthesis of Monomers for Low-Bandgap Conjugated Polymers

5-Bromobenzo[c]thiophene is an essential precursor for synthesizing monomers for polybenzo[c]thiophene (PBcT) and its derivatives. The parent polymer PBcT exhibits a bandgap of 1.0 eV [1], one of the lowest reported for conjugated polymers. The 5-bromo derivative enables the synthesis of functionalized monomers via cross-coupling, allowing researchers to tune the polymer's solubility, processability, and electronic properties for applications in near-infrared (NIR) photodetectors and organic photovoltaics (OPVs) [REFS-2, REFS-3].

Development of Tunable Electrochromic Materials and Conducting Polymers

This compound serves as a precursor to substituted polybenzo[c]thiophenes with tailored electrochemical properties. Research on related halogenated monomers shows that electron-withdrawing substituents dramatically shift the n-doping potential to more positive values [4]. Procuring 5-bromobenzo[c]thiophene allows materials scientists to explore this tunability, creating polymers with a transparent conductive (p-doped) state and a blue neutral (insulating) state, which are desirable for smart windows, displays, and electrochromic devices [4].

Regioselective Construction of Complex Molecular Architectures

In medicinal chemistry and advanced organic synthesis, 5-bromobenzo[c]thiophene is the definitive building block for installing the benzo[c]thiophene moiety at a specific position in a larger molecule. Its use in Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) ensures regioselective C-C bond formation at the 5-position . This is crucial for structure-activity relationship (SAR) studies where the position of a substituent on the aromatic core can be the difference between a hit and a lead compound.

Fabrication of Organic Field-Effect Transistors (OFETs) and OLEDs

The unique electronic structure of the benzo[c]thiophene core makes it a promising building block for organic semiconductors [5]. The HOMO energy levels of benzo[c]thiophene derivatives, typically ranging from 5.1 to 4.6 eV, are well-suited for hole-transporting materials in double-layer OLEDs [6]. 5-Bromobenzo[c]thiophene provides a versatile entry point for synthesizing a diverse library of these optoelectronic materials, enabling the optimization of charge carrier mobility and device performance .

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